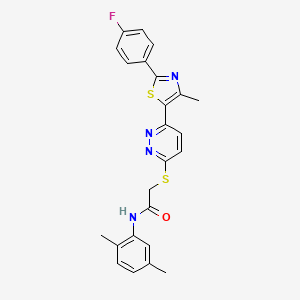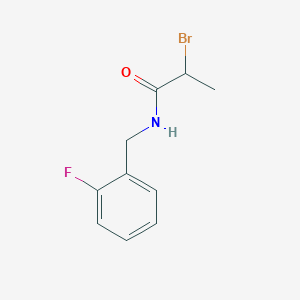![molecular formula C19H24N4O2 B2958250 2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide CAS No. 1226447-00-2](/img/structure/B2958250.png)
2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also referred to as MP-10 and is a member of the pyrimidine class of compounds.
Applications De Recherche Scientifique
Antimicrobial Activity
The synthetic route for creating pyrimidinone and oxazinone derivatives, including compounds related to the specified chemical structure, has been explored for their potential antimicrobial activities. These compounds have shown promising antibacterial and antifungal effects, suggesting their utility in developing new antimicrobial agents. Such studies emphasize the role of synthetic pyrimidine derivatives in addressing resistance issues in current antimicrobial treatments (A. Hossan et al., 2012).
Anti-inflammatory and Analgesic Effects
Investigations into the structure-activity relationship of 2-aminopyrimidine-containing compounds have revealed their potential as ligands for histamine receptors, with implications for anti-inflammatory and analgesic applications. By optimizing the pyrimidine core and substituents, researchers have developed compounds with significant in vivo efficacy in anti-inflammatory and pain models, highlighting the therapeutic potential of such molecules in managing inflammation and pain (R. Altenbach et al., 2008).
Anticancer Activity
Pyrimidine derivatives have also been synthesized and evaluated for their potential anticancer activities. Through the development of novel compounds with modifications to the pyrimidine moiety, researchers have identified several candidates with promising in vitro and in vivo anticancer properties. This area of research underscores the importance of pyrimidine-based compounds in the development of new anticancer therapeutics (T. Su et al., 1986).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition
A series of thieno[2,3-d]pyrimidine antifolates have been synthesized, demonstrating potent dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two critical enzymes in the nucleotide biosynthesis pathway. These findings highlight the potential of such compounds as dual-targeted therapies for cancer, offering a promising approach to overcoming resistance mechanisms associated with antifolate drugs (A. Gangjee et al., 2008).
Drug Design and Drug-likeness Properties
Research into the drug-likeness of 2-aminopyrimidines as histamine H3 receptor ligands has provided valuable insights into the development of potential therapeutic agents. By evaluating various derivatives for their affinity and selectivity towards histamine receptors, alongside their calculated drug-likeness properties, scientists can better understand the pharmacokinetic and pharmacodynamic characteristics required for effective drug development (B. Sadek et al., 2014).
Mécanisme D'action
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Other pyrimidine derivatives are known to affect various biochemical pathways, including nucleotide synthesis and signal transduction .
Pharmacokinetics
The metabolism and excretion of this compound would depend on various factors, including its chemical structure and the presence of metabolic enzymes .
Result of Action
Other pyrimidine derivatives are known to have various effects, including inhibition of enzyme activity and modulation of signal transduction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Propriétés
IUPAC Name |
2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-8-10-23(11-9-14)19-20-15(2)12-18(22-19)25-13-17(24)21-16-6-4-3-5-7-16/h3-7,12,14H,8-11,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOASEBFPRQJZIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]pyridine](/img/structure/B2958167.png)
![N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2958168.png)

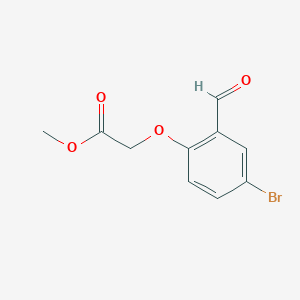
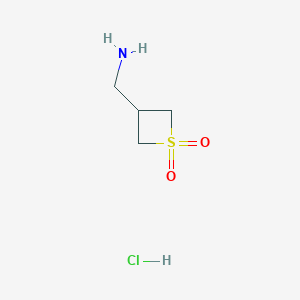
![4-(((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)methyl)benzonitrile](/img/structure/B2958172.png)
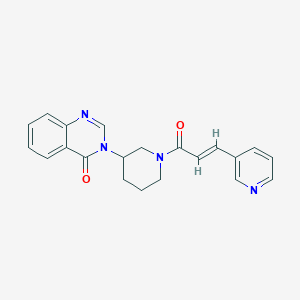
![N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]prop-2-enamide](/img/structure/B2958179.png)
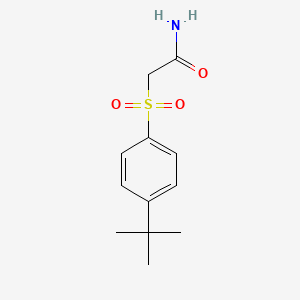
![2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/no-structure.png)
![Dispiro[3.0.35.14]nonane-7-carbaldehyde](/img/structure/B2958183.png)
